6'-O-cinnamoylharpagide

Descripción

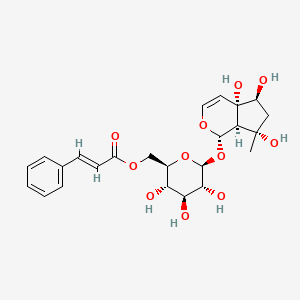

6'-O-Cinnamoylharpagide (C₂₄H₃₀O₁₁; molecular weight: 494.18 g/mol) is an acylated iridoid glycoside predominantly isolated from the roots of Scrophularia ningpoensis . Structurally, it consists of a harpagide core modified by a cinnamoyl group esterified at the 6'-O position of the glucose moiety . This compound has garnered attention for its anti-inflammatory properties, demonstrated in both in vitro and traditional medicinal contexts . It is frequently identified alongside other iridoid glycosides, such as harpagoside and harpagide, in ethanolic extracts of Scrophularia species, which are historically used in Kampo ointments for wound healing and dermatological applications .

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1S,4aS,5S,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O11/c1-23(30)11-15(25)24(31)9-10-32-22(20(23)24)35-21-19(29)18(28)17(27)14(34-21)12-33-16(26)8-7-13-5-3-2-4-6-13/h2-10,14-15,17-22,25,27-31H,11-12H2,1H3/b8-7+/t14-,15+,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYJOXJZHKKVBS-PIMRTDLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=CC=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=CC=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

6’-O-Cinnamoylharpagide can be isolated from natural sources such as the roots of Scrophularia ningpoensis . The isolation process involves extraction with solvents like methanol, ethanol, or dimethyl sulfoxide (DMSO) . The compound can also be synthesized through specific synthetic routes, although detailed synthetic methods are not widely documented.

Análisis De Reacciones Químicas

6’-O-Cinnamoylharpagide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, as well as catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

6’-O-Cinnamoylharpagide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 6’-O-Cinnamoylharpagide involves the inhibition of inflammatory pathways. It suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting the activation of nuclear factor kappa B (NF-κB) . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Properties of 6'-O-Cinnamoylharpagide and Analogous Compounds

Key Observations:

Positional Isomerism: The substitution position of the acyl group significantly impacts bioactivity. For example, 6'-O-cinnamoylharpagide and harpagoside share the same molecular formula but differ in acyl group placement (6'-O vs.

Acyl Group Diversity: Replacing the cinnamoyl group with feruloyl or coumaroyl increases molecular weight and polarity, which may influence solubility and bioavailability. For instance, 8-O-feruloylharpagide (540.18 g/mol) exhibits enhanced fibroblast proliferation activity compared to non-acylated harpagide .

Species-Specific Distribution : 8-p-Coumaroylharpagide is unique to Harpagophytum zeyheri, distinguishing it from H. procumbens, which primarily contains harpagoside .

Pharmacological and Industrial Relevance

- Anti-Inflammatory Activity : 6'-O-Cinnamoylharpagide’s anti-inflammatory effects are comparable to harpagoside but distinct from 8-O-feruloylharpagide, which targets wound healing via fibroblast modulation .

- Analytical Challenges : Structural similarities among iridoid glycosides complicate metabolomic analyses, especially in oily herbal extracts like Kampo ointments, where solubility issues hinder LC-MS profiling .

- Drug Design Implications: Minor structural modifications, such as acyl group variations (e.g., 6-O-cinnamoylcatalpol vs. 6-O-syringoylajugol), are critical in optimizing pharmacokinetic properties for drug development .

Research Findings and Clinical Implications

- Species Variability : In Scrophularia peyronii, 6'-O-cinnamoylharpagide was absent in the Sp-M fraction but detected in Sp-B, highlighting extraction-method-dependent compound distribution .

- Therapeutic Synergy : Crude extracts of Harpagophytum species, despite differences in iridoid ratios (e.g., harpagoside vs. 8-p-coumaroylharpagide), show similar analgesic and anti-inflammatory efficacy, suggesting functional redundancy among structural analogs .

Actividad Biológica

6'-O-Cinnamoylharpagide is a compound derived from the roots of Harpagophytum procumbens, commonly known as devil's claw. This compound has garnered attention due to its notable biological activities, particularly its anti-inflammatory properties. This article reviews the biological activity of 6'-O-cinnamoylharpagide, supported by research findings, case studies, and data tables.

Chemical Structure and Isolation

6'-O-Cinnamoylharpagide is part of a group of iridoids, which are known for their diverse pharmacological effects. It was isolated alongside other compounds such as harpagoside and acteoside through spectroscopic analyses, including 2D NMR techniques. The structural characterization is essential for understanding its biological activity .

Anti-inflammatory Effects

Numerous studies have reported the anti-inflammatory properties of 6'-O-cinnamoylharpagide. In vitro experiments demonstrated that this compound effectively inhibits nitric oxide (NO) production in macrophage RAW264.7 cells induced by lipopolysaccharides (LPS). This inhibition suggests a potential mechanism for its anti-inflammatory action, making it a candidate for therapeutic applications in inflammatory diseases .

Antioxidant Activity

The compound has also shown significant antioxidant activity. In a comparative study, 6'-O-cinnamoylharpagide exhibited an IC50 value of 3.8 µg/mL in DPPH scavenging assays, indicating its efficacy in neutralizing free radicals . This property is crucial for protecting cells from oxidative stress-related damage.

Antimicrobial Properties

Research indicates that 6'-O-cinnamoylharpagide possesses antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent .

Table 1: Summary of Biological Activities

Clinical Implications

Case studies have highlighted the potential clinical applications of 6'-O-cinnamoylharpagide in treating conditions such as arthritis and other inflammatory disorders. The compound's ability to modulate inflammatory pathways could provide an alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which often have significant side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.